4-Isopropenylphenol

概要

説明

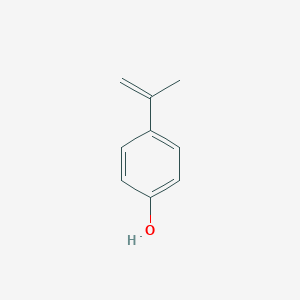

4-Isopropenylphenol is an organic compound with the molecular formula C9H10O. It consists of a 2-propenyl group (CH2=C-CH3) attached to the 4 position of phenol. This compound is an intermediate in the production of bisphenol A, a widely used industrial chemical . It is also generated by the recycling of o,p-bisphenol A, a byproduct of the production of the p,p-isomer of bisphenol A .

準備方法

Synthetic Routes and Reaction Conditions: 4-Isopropenylphenol can be synthesized through several methods:

High-Temperature Hydrolysis of Bisphenol A: This method involves the hydrolysis of bisphenol A at high temperatures, resulting in the formation of this compound and phenol.

Catalytic Dehydrogenation of 4-Isopropylphenol: This process involves the catalytic dehydrogenation of 4-isopropylphenol to produce this compound.

Industrial Production Methods: The industrial production of this compound primarily involves the high-temperature hydrolysis of bisphenol A, which is a common method due to its efficiency and yield .

化学反応の分析

4-Isopropenylphenol undergoes various chemical reactions, including:

O-Protonation by Sulfuric Acid: This reaction leads to the formation of a carbocation, which can undergo a variety of dimerization reactions.

Common Reagents and Conditions:

Sulfuric Acid: Used for O-protonation reactions.

Laccase Enzyme: Used in polymerization reactions.

Major Products Formed:

Phenol: Formed during the high-temperature hydrolysis of bisphenol A.

Polymeric Products: Formed during polymerization reactions.

科学的研究の応用

Chemical Properties and Mechanism of Action

4-Isopropenylphenol has the molecular formula C₉H₁₀O and features a vinyl group that contributes to its reactivity. The compound can undergo several chemical transformations, including:

- O-Protonation : This reaction occurs when this compound is treated with sulfuric acid, leading to the formation of a carbocation that can participate in dimerization reactions.

- Polymerization : The compound can polymerize in the presence of enzymes such as laccase, resulting in various polymeric products.

Polymerization and Material Science

This compound is a key intermediate in the production of bisphenol A (BPA), which is widely used in the manufacture of plastics and resins. Its role in polymerization processes has significant implications for material science:

- Polymeric Products : IPP can be polymerized to create materials with desirable properties for industrial applications.

- Environmental Chemistry : Understanding its degradation pathways contributes to assessing the environmental impact of BPA and related compounds.

Environmental Chemistry

The compound plays a crucial role in environmental studies, particularly concerning the degradation of pollutants:

- Degradation Pathways : IPP is involved in the breakdown of bisphenol A, contributing to studies on endocrine disruptors.

- Photocatalytic Degradation : Research has shown that IPP can be effectively degraded using TiO₂ nanoparticles under UV irradiation, enhancing its removal from contaminated water sources .

Recent studies have highlighted the cytotoxic effects of this compound:

- Cytotoxicity Studies : IPP has been shown to induce hemolysis in human erythrocytes at concentrations as low as 5 μg/mL. The degree of hemolysis increases with concentration and time, indicating potential health risks associated with exposure .

- Reactive Oxygen Species (ROS) Generation : IPP generates ROS in a dose-dependent manner, contributing to oxidative stress within cells .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Polymerization | Used as an intermediate for BPA production | Essential for creating various polymeric materials |

| Environmental Chemistry | Involved in degradation pathways of bisphenol A | Effective photocatalytic degradation observed |

| Biological Activity | Exhibits cytotoxic effects on human cells | Induces hemolysis and generates ROS |

Case Study 1: Photocatalytic Degradation

A study investigated the photocatalytic degradation of this compound using TiO₂ nanoparticles embedded in thermosensitive poly(NIPA) fibers. The results indicated that the adsorption of IPP onto these fibers significantly enhanced its degradation rate under UV light. The study provided insights into optimizing conditions for effective pollutant removal from wastewater .

Case Study 2: Cytotoxicity Assessment

Research comparing the cytotoxic effects of IPP with other phenolic compounds revealed that IPP induces significant hemolysis at lower concentrations compared to bisphenol A. This finding underscores the potential health implications associated with exposure to this compound .

作用機序

The mechanism of action of 4-isopropenylphenol involves its ability to undergo O-protonation by sulfuric acid, leading to the formation of a carbocation. This carbocation can then participate in various dimerization reactions . The compound’s primary targets and pathways are not explicitly mentioned in the available literature, but its role as an intermediate in chemical reactions highlights its importance in synthetic chemistry .

類似化合物との比較

- 4-Isopropylphenol

- 4-tert-Butylphenol

- 4-Butylphenol

- 4-Ethoxyphenol

生物活性

4-Isopropenylphenol (IPP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, endocrine activity, and potential as an alternative to Bisphenol A (BPA).

Chemical Structure and Properties

This compound is characterized by its isopropenyl group attached to a phenolic ring. Its chemical formula is C₉H₁₀O, and it is known for its reactivity due to the presence of the vinyl group, which can undergo various chemical transformations.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on human erythrocytes. In a comparative study with Bisphenol A (BPA) and other phenolic compounds, it was found that:

- Hemolytic Activity : At a concentration of 5 μg/mL, this compound induced a statistically significant increase in hemolysis after 1 hour of incubation. The degree of hemolysis increased with both concentration and incubation time, reaching notable levels after 24 hours .

- Reactive Oxygen Species (ROS) Generation : The compound was also shown to generate reactive oxygen species in a dose-dependent manner. At 10 μg/mL, it produced significant levels of ROS, contributing to oxidative stress in cells .

Table 1: Hemolytic Activity of this compound Compared to Other Compounds

| Compound | Concentration (μg/mL) | Hemolysis After 1h (%) | Hemolysis After 24h (%) |

|---|---|---|---|

| BPA | 5 | 2.35 ± 0.20 | 36.26 ± 1.39 |

| Phenol | 5 | 1.68 ± 0.04 | 21.06 ± 0.27 |

| Hydroquinone | 100 | Not significant | 26.15 ± 0.80 |

| This compound | 5 | 1.58 ± 0.09 | 16.58 ± 0.29 |

Endocrine Activity

The endocrine-disrupting potential of this compound has been evaluated as part of assessments for alternatives to BPA in various applications, particularly in thermal paper production . It has been noted for its ability to bind to estrogen-related receptors, raising concerns about its potential effects on human health and the environment.

- Estrogen Receptor Binding : Research indicates that compounds like this compound can interact with estrogen receptors, potentially leading to hormonal disruptions . This interaction is particularly significant given the widespread use of BPA and its known endocrine-disrupting properties.

Case Study: Alternative to Bisphenol A

A study aimed at evaluating alternatives to BPA highlighted the potential use of this compound in thermal paper applications due to its similar chemical properties but with different biological activity profiles . The evaluation included:

- Toxicological Assessments : The compound was assessed for developmental toxicity, neurotoxicity, and skin sensitization among other endpoints.

- Environmental Impact : Ecotoxicity data indicated that while it possesses some hazardous characteristics, it may offer benefits over BPA in specific contexts.

特性

IUPAC Name |

4-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGRUUPXPPLSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51032-74-7 | |

| Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90962744 | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64054-77-9, 4286-23-1 | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isopropenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylethenyl)-, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Prop-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-ISOPROPENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-isopropenylphenol is a characteristic pyrolysis product of Sphagnum moss, specifically derived from the decarboxylation of sphagnum acid, a unique biomarker for this type of moss. [, , ] This compound can be found in peat due to the accumulation and decomposition of Sphagnum over time. [, ]

A: Research suggests that polyphenols, like sphagnum acid, are preferentially degraded in Sphagnum under wetter conditions. [] As this compound is a breakdown product of sphagnum acid, its presence in peat, particularly at deeper layers, indicates drier periods with less degradation of this specific phenolic compound. [] This makes this compound a valuable proxy for reconstructing past hydrological conditions in Sphagnum-dominated peatlands. []

ANone:

- Spectroscopic data: Detailed NMR and MS data can be found in several papers studying the degradation of Bisphenol A. [, , , , , ] For example, [] describes the identification of this compound using GC-MS by comparing its retention time and mass spectra with authentic compounds.

A: this compound is a common degradation product of Bisphenol A (BPA) through various oxidative processes. Studies employing purified laccase from Trametes villosa [, ] and manganese peroxidase from Pleurotus ostreatus [] have identified this compound as a key metabolite. These enzymes, involved in lignin degradation, catalyze the oxidation of BPA, leading to the formation of this compound alongside other byproducts like phenol and 4-isopropylphenol. [, ]

A: Yes, this compound can be polymerized, but only through cationic mechanisms using proton or Lewis acid initiators. [] It shows a preference for cationic polymerization over radical or anionic methods. [] This selectivity is attributed to the presence of the sterically hindered phenol group in its structure. []

ANone: this compound serves as a valuable building block for synthesizing various polymeric materials.

- Crosslinking agent: Di(4-isopropenylphenoxy)alkanes, synthesized by reacting this compound with dihaloalkanes, act as effective crosslinking comonomers in styrene polymerization. [] These crosslinked polymers find applications in areas such as sorbents, photoresists, and specialty composites. []

- Branching agent: 1,3-dihydroxy-4,6-bis(o-methyl-O-(4′-hydroxyphenylethyl)benzene, prepared using this compound, acts as a branching agent for polycarbonates and polyesters. []

ANone: Yes, research has explored the use of this compound derivatives in various applications:

- Antimicrobial additives: Aminomethylated derivatives of this compound have shown promise as antimicrobial additives for petroleum products. []

- Sorbents for uranium extraction: Cross-linked copolymers incorporating this compound have been investigated for their ability to remove uranium salts from aqueous solutions. [, ] These copolymers demonstrate a high degree of uranium sorption, especially at specific pH levels, making them potential candidates for water purification applications. []

A: While this compound itself doesn't have extensively documented environmental impacts, its precursor, bisphenol A (BPA), is a known endocrine disruptor. [, , , , , ] Understanding the degradation pathway of BPA, which includes this compound as an intermediate, is crucial for assessing its environmental fate and potential risks. Further research is needed to determine the persistence, bioaccumulation, and toxicity of this compound in various environmental compartments. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。